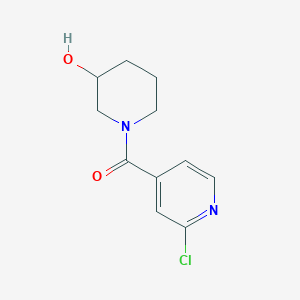
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol
説明
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring and a chloropyridine moiety, this compound's molecular formula is . Despite its structural resemblance to various bioactive molecules, detailed studies on its biological activity remain limited.
Structural Features
The unique structural components of this compound include:
- Piperidine Ring : A saturated nitrogen-containing heterocycle known for versatile reactivity.
- Chloropyridine Moiety : The chlorine substitution on the pyridine ring enhances its electrophilic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research and enzyme inhibition. However, specific studies focusing solely on this compound's biological effects are scarce.
Potential Biological Activities
- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine and pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, some piperidine derivatives have shown better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
- Enzyme Interaction : There is evidence suggesting that this compound may interact with enzymes involved in metabolic pathways. This warrants further investigation into its pharmacological profile and potential therapeutic applications.
Currently, there is no documented mechanism of action for this compound. However, understanding its interactions with biological targets is essential for elucidating its pharmacodynamics. Potential interactions could involve:
- Binding to specific receptors or enzymes.
- Modulating metabolic pathways related to neurological functions.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies conducted on related compounds. For example, modifications in substituents on the piperidine ring have been shown to significantly alter potency and selectivity against various biological targets .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloropyridine | Chlorine substitution on pyridine | Basicity and electrophilicity |
| Piperidine | Saturated nitrogen-containing heterocycle | Versatile reactivity in organic synthesis |
| 1-(4-Fluorobenzoyl)piperidin-3-ol | Fluorobenzoyl substitution | Potentially increased potency against certain targets |
科学的研究の応用
Pharmaceutical Development
The compound is of interest in pharmaceutical research due to its structural resemblance to bioactive molecules. Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways and receptors associated with neurological functions. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
Potential Therapeutic Areas
- Neurological Disorders: Given its possible interaction with neurological receptors, research could explore its efficacy in treating conditions such as depression or anxiety.
- Metabolic Disorders: Investigating its role in metabolic pathways may reveal applications in managing diseases like diabetes or obesity.
Chemical Reactivity
The chemical reactivity of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is influenced by the functional groups present in its structure. Key reactions include:
- Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules.
- Coupling Reactions: The piperidine ring allows for coupling with various electrophiles, facilitating the synthesis of diverse chemical entities.
Case Study: Interaction with Biological Targets
Research has shown that compounds similar to this compound exhibit significant biological activities. For instance, studies on related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, suggesting that further exploration of this compound could yield valuable information regarding its mechanism of action.
Case Study: Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions: Combining appropriate starting materials under controlled conditions.
- Functional Group Transformations: Modifying existing functional groups to enhance reactivity or selectivity.
These methods not only provide insights into the compound's properties but also pave the way for developing novel derivatives with improved efficacy.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMMWFQDDWYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















